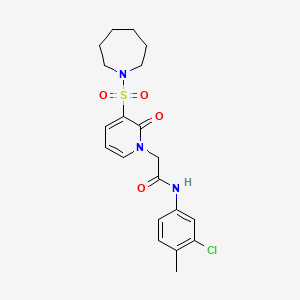

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-15-8-9-16(13-17(15)21)22-19(25)14-23-10-6-7-18(20(23)26)29(27,28)24-11-4-2-3-5-12-24/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNAMXUQFFYWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a novel sulfonamide derivative with potential pharmacological applications. Its complex structure, featuring an azepane ring, a pyridine derivative, and a chloro-substituted phenyl acetamide group, suggests significant biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₁₈H₃₃ClN₃O₄S

- Molecular Weight : 437.9 g/mol

- CAS Number : 1251695-53-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The presence of the pyridine ring may facilitate π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Potential

Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism might involve the induction of apoptosis or cell cycle arrest.

Neuroprotective Effects

The azepane moiety is associated with neuroprotective properties. Research suggests that compounds with similar structures can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Assay | Demonstrated effective inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL. |

| Cytotoxicity Screening | Showed IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating significant anticancer potential. |

| Neuroprotection Study | Reduced neuronal cell death in vitro models exposed to oxidative stress, suggesting potential for treating neurodegenerative diseases. |

Comparison with Similar Compounds

Key Structural Differences :

- Heterocyclic Core: The 2-oxopyridine core in the target compound contrasts with 6-oxopyridazin () and quinazolinone () systems. Pyridine-based cores are associated with improved metabolic stability over pyridazines .

- Aryl Substituents : The 3-chloro-4-methylphenyl group may confer steric and electronic effects distinct from the 4-methylphenyl () or difluorobenzoyl () groups.

Physicochemical Properties and Crystallographic Data

Crystallography :

- N-Substituted 2-arylacetamides () exhibit planar amide groups and variable dihedral angles (44.5°–77.5°), influencing molecular packing and solubility .

Solubility and Stability: Azepane sulfonyl groups likely increase lipophilicity (logP > 3) compared to sulfamoyl derivatives (). No melting point or solubility data are available for the target compound, but analogs with similar structures (e.g., ) have molecular weights ~427.9 g/mol .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and purification. For example, intermediate preparation may involve coupling 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline using DMF and thionyl chloride at 60°C, followed by triethylamine (TEA) addition and purification via preparative HPLC . Solvents like THF or dichloromethane are critical for reaction efficiency, and catalysts (e.g., carbodiimides) may enhance coupling yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on 1H/13C NMR to verify proton and carbon environments, HRMS (ESI/Q-TOF) for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns. For instance, crystal structures of analogous compounds reveal conformational differences in asymmetric units, necessitating advanced diffraction analysis .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative strains). Structural analogs with pyridazinone or sulfonamide moieties show activity against microbial targets, suggesting similar frameworks may require agar dilution or microbroth dilution methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Discrepancies in NMR or mass spectra may arise from conformational polymorphism or residual solvents. Strategies include:

- Repeating purification (e.g., recrystallization in alternative solvents like ethyl acetate/hexane).

- Cross-validating with 2D NMR (COSY, HSQC) and LC-MS/MS fragmentation patterns .

- Comparing experimental data with computational predictions (DFT-based NMR chemical shifts) .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility.

- Prodrug approaches : Mask sulfonamide groups with ester linkages for improved bioavailability.

- In vivo PK studies : Monitor plasma half-life using LC-MS in rodent models, adjusting dosing regimens based on clearance rates .

Q. How to analyze structure-activity relationships (SAR) for this compound?

- Synthesize analogs with variations in the azepane-sulfonyl or chlorophenylacetamide regions.

- Test analogs in dose-response assays (e.g., IC50 determination in cancer cell lines).

- Perform molecular docking to map interactions with target proteins (e.g., PRMT5 or HDACs), prioritizing residues with hydrogen-bonding or hydrophobic contacts .

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

Challenges include solvent volume inefficiency and exothermic reactions . Mitigation strategies:

- Optimize stoichiometry using Design of Experiments (DoE) to minimize reagent excess.

- Implement gradual temperature ramping (e.g., 0°C to 25°C) during coupling steps to control side reactions.

- Replace column chromatography with recrystallization or centrifugal partitioning for large-scale purification .

Q. How to validate target engagement in cellular models?

- Use competitive binding assays with fluorescent probes (e.g., FP-based assays for enzyme targets).

- Perform CRISPR/Cas9 knockout of the putative target gene and assess compound efficacy loss.

- Apply cellular thermal shift assays (CETSA) to confirm stabilization of the target protein upon compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.